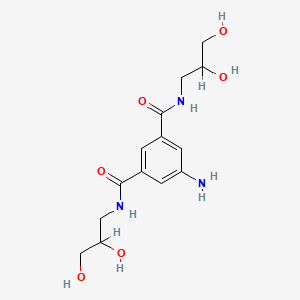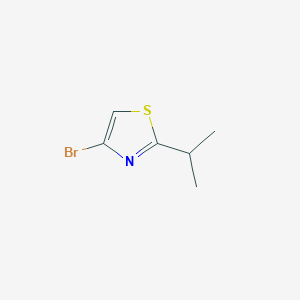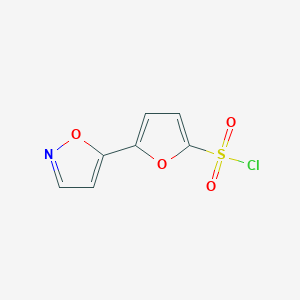
5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and reagents. Paper describes a one-step synthesis of 5-acylisothiazoles from furans using a mixture of ethyl carbamate, thionyl chloride, and pyridine. This process involves electrophilic attack on the furan ring, leading to a β-thiazyl derivative that spontaneously ring-opens and closes to form the isothiazole. Although the target compound is not an isothiazole, the methodology could potentially be adapted for the synthesis of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride by modifying the reagents and conditions to favor the formation of an oxazole ring instead of an isothiazole.
Molecular Structure Analysis
The molecular structure of furan derivatives is influenced by the nature of the substituents attached to the furan ring. In paper , the X-ray structures of five differently substituted isothiazole compounds are reported, showing similar patterns of bonding within their isothiazole rings regardless of the electron-withdrawing or -donating nature of the substituents. This suggests that the molecular structure of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride would likely be stable, with the oxazole and sulfonyl groups influencing the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of furan derivatives is highly dependent on the substituents present. Paper explores the chemical properties of a furazan derivative, including reactions with N- and S-nucleophilic reagents. Similarly, the sulfonyl chloride group in the target compound is expected to be reactive towards nucleophiles, potentially allowing for further functionalization or the formation of new bonds. The oxazole ring may also participate in various chemical reactions, depending on the conditions and reagents used.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride are not directly reported, the properties of related compounds can provide some insights. Paper discusses the synthesis of oxadiazole and triazole derivatives of furan and their tautomeric equilibria. These properties, such as tautomerism, can affect the stability, solubility, and reactivity of furan derivatives. The presence of the sulfonyl chloride group in the target compound would likely make it a polar molecule with potential for high reactivity, especially in nucleophilic substitution reactions.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride has been instrumental in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, reactions involving this compound and derivatives like 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino derivatives have led to the creation of novel heterocyclic systems. Such systems include [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine, highlighting the compound's significance in expanding the library of heterocyclic compounds with potential applications in pharmaceuticals and material sciences (Kornienko et al., 2014).
Anti-Inflammatory Synthesis
The compound also plays a role in synthesizing anti-inflammatory agents. A notable example is the novel synthesis of the anti-inflammatory agent 1-(1,2,3,5,6,7- hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea. This synthesis process emphasizes the compound's utility in creating therapeutic agents, providing a pathway for developing new medications (Urban et al., 2003).
Electrophylic Substitution Reactions
Furthermore, 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride is involved in electrophylic substitution reactions. These reactions are pivotal in chemical synthesis, allowing for the functionalization and derivatization of compounds, which is crucial in the development of complex molecules for various applications, from material science to bioactive molecules (Illenzeer et al., 2013).
Fluorescent Probe Development
Moreover, the compound has been explored in the synthesis of fluorescent probes. The derivative 5-(fur-2-yl)-2'-deoxyuridine, for example, has been identified as a promising responsive nucleoside due to its emission quantum efficiency and sensitivity to its microenvironment. This highlights the potential of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride in the development of advanced imaging and diagnostic tools (Greco & Tor, 2007).
Propriétés
IUPAC Name |
5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4S/c8-14(10,11)7-2-1-5(12-7)6-3-4-9-13-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYRXMXRSGZTEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377557 |
Source


|
| Record name | 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride | |
CAS RN |
551930-54-2 |
Source


|
| Record name | 5-(5-Isoxazolyl)-2-furansulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551930-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)
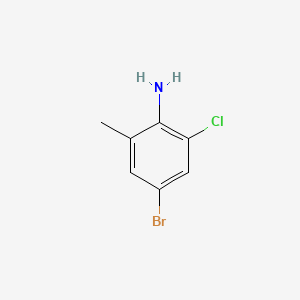
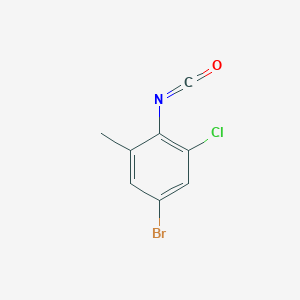

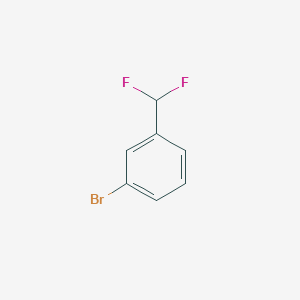

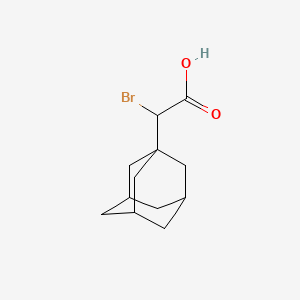

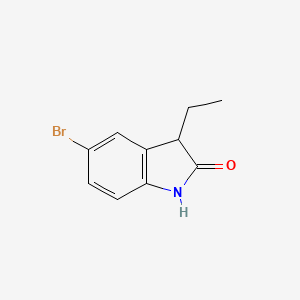
![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1272489.png)

![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1272494.png)
